molecular formula C24H18BrNO6 B11951894 Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate CAS No. 853334-45-9

Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate

Cat. No.: B11951894
CAS No.: 853334-45-9
M. Wt: 496.3 g/mol
InChI Key: YROZYVQVSCGQLD-UHFFFAOYSA-N
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Description

Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate is a synthetic organic compound belonging to the pyrroloquinoline family. This compound is characterized by its unique structure, which includes a bromobenzoyl group and methoxy substituent on the pyrroloquinoline core.

Preparation Methods

The synthesis of dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of lepidine with phenacyl bromides in the presence of acetone to form quaternary salts. These salts are then treated with electron-deficient ethyl propiolate and dimethyl-but-2-yne-dioate in the presence of anhydrous potassium carbonate and dimethylformamide (DMF) solvent to yield the desired pyrroloquinoline derivatives .

Chemical Reactions Analysis

Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce oxidative stress in microbial cells, leading to their death .

Comparison with Similar Compounds

Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate can be compared with other similar compounds in the pyrroloquinoline family, such as:

Properties

CAS No.

853334-45-9

Molecular Formula

C24H18BrNO6

Molecular Weight

496.3 g/mol

IUPAC Name

dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate

InChI

InChI=1S/C24H18BrNO6/c1-30-16-8-10-17-13(12-16)7-9-18-19(23(28)31-2)20(24(29)32-3)21(26(17)18)22(27)14-5-4-6-15(25)11-14/h4-12H,1-3H3

InChI Key

YROZYVQVSCGQLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N3C(=C(C(=C3C(=O)C4=CC(=CC=C4)Br)C(=O)OC)C(=O)OC)C=C2

Origin of Product

United States

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